molecular formula C20H20O3 B3869964 2-[3-(2-methoxyphenoxy)propoxy]naphthalene

2-[3-(2-methoxyphenoxy)propoxy]naphthalene

Cat. No.: B3869964
M. Wt: 308.4 g/mol
InChI Key: NWRNYHZEJBQJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-methoxyphenoxy)propoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a 2-methoxyphenoxy group and a propoxy linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenoxy)propoxy]naphthalene typically involves the reaction of 2-methoxyphenol with 3-chloropropanol to form 3-(2-methoxyphenoxy)propanol. This intermediate is then reacted with naphthalene-2-ol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenoxy)propoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-[3-(2-methoxyphenoxy)propoxy]naphthalene is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenoxy)propoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
  • 2-[3-(2-methoxyphenoxy)propoxy]benzene
  • 2-[3-(2-methoxyphenoxy)propoxy]toluene

Uniqueness

2-[3-(2-methoxyphenoxy)propoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-21-19-9-4-5-10-20(19)23-14-6-13-22-18-12-11-16-7-2-3-8-17(16)15-18/h2-5,7-12,15H,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRNYHZEJBQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Reactant of Route 2
Reactant of Route 2
2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Reactant of Route 4
Reactant of Route 4
2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[3-(2-methoxyphenoxy)propoxy]naphthalene
Reactant of Route 6
Reactant of Route 6
2-[3-(2-methoxyphenoxy)propoxy]naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.